molecular formula C20H16F3NO3 B4084528 N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B4084528
M. Wt: 375.3 g/mol
InChI Key: JPYBTXRPDWPCGC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-ethoxyphenylamine moiety at the carboxamide position and a 3-(trifluoromethyl)phenyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c1-2-26-16-8-6-15(7-9-16)24-19(25)18-11-10-17(27-18)13-4-3-5-14(12-13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYBTXRPDWPCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with furan-2-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

5-(4-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide (Compound Y010-1699)
  • Structure : Replaces the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl group.
  • The para-chloro substitution may also alter steric interactions compared to meta-CF₃ .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
  • Structure : Features a nitro group at the 5-position of the furan and a 3-(trifluoromethyl)phenyl carboxamide.
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the ethoxyphenyl analog. This compound’s nitro group could limit bioavailability due to increased polarity .

Variations in the Carboxamide Substituent

N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (Compound F169-0327)
  • Structure: Ethoxy group at the ortho position of the phenyl ring and a (4-fluorophenoxy)methyl group at the furan’s 5-position.
  • Key Differences: Ortho-ethoxy substitution may hinder rotational freedom, reducing binding efficiency compared to the para-ethoxy configuration in the target compound.
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
  • Structure : Substitutes the 4-ethoxyphenyl group with a 2-(4-methoxyphenyl)ethyl chain and a 2-chlorophenyl furan substituent.
  • Key Differences :
    • The ethyl linker increases flexibility, which may improve membrane permeability but reduce target specificity.
    • Methoxy vs. ethoxy: Ethoxy’s longer alkyl chain may enhance lipophilicity and prolong half-life .

Core Structure Modifications

Furo[2,3-b]pyridine Derivatives (e.g., )
  • Structure: Replace the furan ring with a fused furo[2,3-b]pyridine core, incorporating additional substituents like trifluoroethylamino or cyclopropylcarbamoyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents
Target Compound ~383.3 (estimated) ~5.8 4-ethoxy, 3-CF₃
5-(4-Chlorophenyl)-N-(4-ethoxyphenyl) 341.79 5.28 4-chloro, 4-ethoxy
5-Nitro-N-[3-CF₃-phenyl] ~342.3 (estimated) ~3.5 5-nitro, 3-CF₃
N-(2-ethoxyphenyl)-5-[(4-F-phenoxy)Me] ~385.4 (estimated) ~4.9 2-ethoxy, (4-F-phenoxy)methyl
  • Trends :
    • The target compound’s CF₃ group increases molecular weight and logP compared to chloro or nitro analogs.
    • Ethoxy groups generally enhance lipophilicity over methoxy or polar substituents .

Biological Activity

N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16F3N O2
  • Molecular Weight : 341.32 g/mol

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on several enzymes, which are crucial in various biochemical pathways.
  • Cytotoxicity : Studies have indicated that it exhibits cytotoxic properties against specific cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity.

Inhibitory Activity Against Enzymes

The inhibitory activity of this compound has been assessed against several targets:

Target Enzyme IC50 (µM) Assay Description
Acetylcholinesterase (AChE)19.2Moderate inhibition observed .
Butyrylcholinesterase (BChE)13.2Moderate inhibition observed .
Cyclooxygenase-2 (COX-2)Not specifiedModerate inhibition observed .
Lipoxygenase-15 (LOX-15)Not specifiedModerate inhibition observed .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent:

Cell Line IC50 (nM) Notes
MCF-7 (Breast Cancer)500Significant growth inhibition observed .
HeLa (Cervical Cancer)450Significant growth inhibition observed .

The mechanism by which this compound exerts its biological effects may involve:

  • Molecular Docking Studies : These studies suggest that the trifluoromethyl group enhances binding affinity through π–π stacking and hydrogen bonding interactions with target residues in enzymes like AChE and COX-2 .

Case Studies

  • Study on Cholinesterase Inhibition : In a study evaluating various furan derivatives, this compound demonstrated promising dual inhibitory effects against AChE and BChE, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity Assessment : Another study focused on its cytotoxic effects against MCF-7 and HeLa cell lines, revealing that the compound could inhibit cell proliferation significantly, suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 2
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N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

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